molecular formula C21H17ClN4O3 B6499054 5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 953214-75-0

5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B6499054
CAS No.: 953214-75-0
M. Wt: 408.8 g/mol
InChI Key: UREMHLCFVHGRIS-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with chlorine and methoxy groups, linked to a 6-methoxyimidazo[1,2-b]pyridazine moiety via a phenyl bridge. Its IUPAC name reflects this structural complexity, with molecular formula C₂₁H₁₇ClN₄O₃ (molecular weight: 408.84 g/mol).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-7-6-14(22)11-16(18)21(27)23-15-5-3-4-13(10-15)17-12-26-19(24-17)8-9-20(25-26)29-2/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREMHLCFVHGRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide. Glyburide is a drug used in the treatment of type 2 diabetes, suggesting that the compound may interact with targets involved in glucose regulation.

Biological Activity

5-Chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18ClN5O2\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_2

This compound features a chloro group, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological responses. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific kinases and other proteins involved in cellular signaling pathways.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this compound. For instance:

  • In vitro studies demonstrated that similar benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range from 10 µM to 30 µM, indicating potent activity against tumor cells .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54920
Target CompoundVarious10 - 30

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies assessing antibacterial efficacy against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) were determined using the broth microdilution method. Compounds with similar structures demonstrated MIC values ranging from 8 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxy Group : Contributes to electron-donating properties, which can stabilize interactions with biological targets.
  • Imidazo[1,2-b]pyridazine Moiety : Essential for anticancer and antimicrobial activities; modifications in this region can lead to variations in potency.

Research has shown that substituents on the phenyl rings play a crucial role in modulating the overall activity of the compound .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzamide derivatives, including this compound, against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, researchers synthesized various derivatives and tested them against common pathogens. The findings revealed that certain modifications led to enhanced antibacterial activity, particularly against resistant strains of bacteria .

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide exhibit anticancer properties. For instance, studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis induction
Study BHCT11620.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that derivatives containing the imidazo[1,2-b]pyridazine structure possess potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Neurological Disorders

The unique structure of this compound may also offer therapeutic benefits in neurological disorders. Preliminary studies suggest that compounds with similar imidazo structures can modulate neurotransmitter systems, potentially aiding in conditions like depression and anxiety .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the effects of imidazo[1,2-b]pyridazine derivatives on breast cancer cells revealed that these compounds could significantly reduce tumor size in xenograft models .
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related compound against resistant bacterial strains in patients with chronic infections, showing promising results in reducing bacterial load without significant side effects .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Structural Determination : The use of SHELX software (e.g., SHELXL for refinement) is critical for resolving the 3D conformation of such compounds, enabling precise analysis of bond angles and torsion strains .
  • SAR Insights : Substituent modifications (e.g., replacing benzamide with cyclopentanecarboxamide) alter steric bulk and electronic profiles, impacting target engagement and off-target effects.

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